1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine

Description

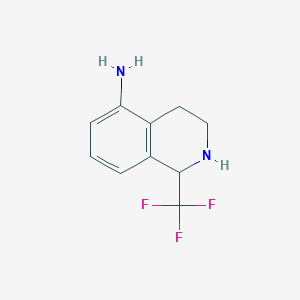

Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2/c11-10(12,13)9-7-2-1-3-8(14)6(7)4-5-15-9/h1-3,9,15H,4-5,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSXLLMFSROTFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C(=CC=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101190865 | |

| Record name | 5-Isoquinolinamine, 1,2,3,4-tetrahydro-1-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101190865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258652-34-4 | |

| Record name | 5-Isoquinolinamine, 1,2,3,4-tetrahydro-1-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258652-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isoquinolinamine, 1,2,3,4-tetrahydro-1-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101190865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for constructing the tetrahydroisoquinoline core. A representative pathway involves:

- Phenethylamine Functionalization : Starting with 4-(trifluoromethyl)phenethylamine, the primary amine is acylated with a β-arylpropionyl chloride to form an intermediate amide.

- Cyclodehydration : Treatment with phosphorus oxychloride (POCl₃) induces cyclization, yielding 3,4-dihydroisoquinoline.

- Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or transfer hydrogenation reduces the dihydroisoquinoline to the saturated tetrahydroisoquinoline.

Critical Data :

Enantioselective Transfer Hydrogenation

For chiral 1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline derivatives, asymmetric transfer hydrogenation using Ru(II)-chiral catalysts achieves high enantiomeric excess (ee):

- Chiral Catalyst Preparation : A Ru(II)-cymene complex ligated to (1R,2R)-diphenylethylenediamine generates the active catalyst.

- Reaction Conditions : Dihydroisoquinoline substrates react with an azeotropic formic acid-triethylamine mixture (5:2) at 80°C, achieving >90% ee.

Optimization Insight :

- Catalyst Loading : 0.7–1.0 mol% Ru(II) ensures cost efficiency without compromising yield.

- Workup : Aqueous NaHCO₃ extraction followed by dichloromethane (DCM) isolation minimizes catalyst residue.

Introduction of the Trifluoromethyl Group

Direct Alkylation Strategies

Early-stage incorporation of the trifluoromethyl group simplifies downstream functionalization:

- Mitsunobu Reaction : Treating 1,2,3,4-tetrahydroisoquinolin-5-amine with trifluoromethyl iodide under Mitsunobu conditions (DIAD, PPh₃) introduces the CF₃ group at position 1.

- Nucleophilic Displacement : Using CuI-mediated coupling, 1-chloroisoquinoline intermediates react with TMSCF₃ (Ruppert-Prakash reagent) to install CF₃.

Challenges :

- Regioselectivity : Competing alkylation at N1 vs. C8 requires careful steric and electronic modulation.

- Side Reactions : Over-alkylation is mitigated by stoichiometric control (1.2 equiv CF₃ reagent).

Installation of the C5-Amine Functionality

Nitration/Reduction Sequence

- Nitration : Electrophilic nitration of 1-(trifluoromethyl)-3,4-dihydroisoquinoline using HNO₃/H₂SO₄ introduces a nitro group at C5.

- Catalytic Reduction : Hydrogenation (H₂, 10% Pd/C, EtOH) converts the nitro group to the primary amine.

Key Observations :

- Nitration Position : The CF₃ group’s electron-withdrawing nature directs nitration to C5.

- Yield : 85–92% after reduction.

Buchwald-Hartwig Amination

Integrated Synthetic Pathways

Route 1: Sequential Cyclization and Functionalization

Route 2: Late-Stage CF₃ Incorporation

- Step 1 : Synthesize 5-aminotetrahydroisoquinoline via nitration/reduction.

- Step 2 : Install CF₃ via CuI-mediated trifluoromethylation.

Advantage : Avoids CF₃-induced steric hindrance during cyclization.

Drawback : Lower trifluoromethylation efficiency (60–65%).

Analytical Characterization and Quality Control

Spectroscopic Data

Chiral Purity Assessment

- Chiral HPLC : Chiralpak IC-3 column, hexane/i-PrOH (80:20), rt = 12.7 min (R-enantiomer), 14.2 min (S-enantiomer).

- ee : >98% for Ru-catalyzed routes.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Environmental Impact Mitigation

- Waste Streams : Neutralization of acidic/byproduct streams with CaCO₃ reduces hazardous waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine has several scientific research applications:

Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which contribute to the compound’s biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Trifluoromethyl vs. Hydrogen/Amide Groups: The trifluoromethyl group in the target compound confers greater electron-withdrawing effects and lipophilicity compared to the unsubstituted 1,2,3,4-tetrahydroisoquinolin-5-amine or its acetamide derivative. This enhances membrane permeability and resistance to oxidative metabolism .

- Salt Forms : Hydrochloride salts (e.g., 115955-90-3) improve aqueous solubility but may alter bioavailability in vivo compared to free bases like the trifluoromethyl analog .

- Functional Group Diversity: Substituents such as phenol (EN300-27717314) or acetamide (N/A) introduce hydrogen-bonding capabilities, which can modulate target affinity and pharmacokinetic profiles .

Biological Activity

1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine (CAS No. 1258652-34-4) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tetrahydroisoquinoline core with a trifluoromethyl group at the first position. Its molecular formula is with a molecular weight of approximately 201.19 g/mol. The compound is typically available as a solid and has been noted for its stability under standard laboratory conditions .

Antidepressant Activity

Research has indicated that tetrahydroisoquinolines can exhibit antidepressant properties. The mechanism is often linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. In animal models, compounds similar to this compound have shown significant reductions in depressive-like behaviors .

Neuroprotective Effects

Studies suggest that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. The presence of the trifluoromethyl group enhances lipophilicity, potentially facilitating better blood-brain barrier penetration .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Study 1: Antidepressant Efficacy

A study involving mice demonstrated that administration of this compound resulted in a significant decrease in immobility time during forced swim tests compared to control groups. This suggests potential antidepressant effects comparable to established SSRIs .

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

In vitro studies using neuronal cell cultures exposed to amyloid-beta showed that treatment with the compound led to decreased cell death and reduced levels of inflammatory cytokines. This highlights its potential as a therapeutic agent for neurodegenerative conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine?

- Methodological Answer : Key steps involve nucleophilic substitution or reductive amination to introduce the trifluoromethyl group. Oxidation with hydrogen peroxide or m-chloroperbenzoic acid (for sulfur-containing intermediates) and reduction with sodium borohydride are common. Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and catalyst selection (e.g., Pd/C for hydrogenation). Computational screening of intermediates via quantum chemical calculations (e.g., density functional theory) can predict reaction feasibility and energy barriers .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry. Infrared (IR) spectroscopy identifies functional groups like NH₂ and CF₃. Computational tools (e.g., Gaussian) model electronic properties, such as frontier molecular orbitals, to predict reactivity .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : For antimicrobial studies, use broth microdilution assays (e.g., MIC/MBC against S. aureus or E. coli). Enzyme inhibition assays (e.g., fluorescence-based) target specific pathways, such as kinases or proteases. Cytotoxicity can be assessed via MTT or resazurin assays in mammalian cell lines. Ensure proper controls (e.g., DMSO for solubility) and triplicate measurements to validate reproducibility .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?

- Methodological Answer : Employ reaction path search algorithms (e.g., artificial force-induced reaction method) to explore derivatization pathways. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., CYP450 enzymes). Machine learning models trained on PubChem data can prioritize substituents (e.g., halogen vs. alkyl groups) for synthesis based on predicted ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .

Q. How should researchers address contradictory data in reaction yields or biological assay results?

- Methodological Answer : Apply factorial design (2^k experiments) to isolate variables (e.g., temperature, catalyst loading) causing yield discrepancies. For biological assays, validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Use statistical tools (ANOVA, t-tests) to assess significance, and cross-reference with computational models to identify outliers. Document batch-to-batch variability in reagent purity (e.g., via HPLC) .

Q. What role does fluorine substitution play in modulating the compound’s metabolic stability?

- Methodological Answer : The trifluoromethyl group enhances metabolic resistance by blocking cytochrome P450-mediated oxidation. Compare metabolic half-lives (t₁/₂) in liver microsomes (human vs. rodent) using LC-MS/MS. Isotope labeling (¹⁸O/²H) tracks metabolic pathways. Computational simulations (e.g., molecular dynamics) model interactions with metabolizing enzymes to rationalize stability differences between fluorinated and non-fluorinated analogs .

Q. What strategies improve data integrity in high-throughput screening of this compound?

- Methodological Answer : Implement blockchain-based lab notebooks (e.g., SciNote) for immutable data recording. Use LIMS (Laboratory Information Management Systems) with role-based access control to prevent unauthorized modifications. Automated workflows (e.g., robotic liquid handlers) reduce human error. Validate results via blinded analysis and external replication in partner labs .

Q. How can reactor design principles optimize large-scale synthesis while maintaining purity?

- Methodological Answer : Use continuous-flow reactors with in-line FTIR monitoring to track reaction progression. Computational fluid dynamics (COMSOL Multiphysics) models heat/mass transfer in scaled-up batches. Membrane separation (nanofiltration) purifies intermediates, reducing byproduct formation. Compare batch vs. flow synthesis yields and energy consumption (e.g., E-factor calculations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.